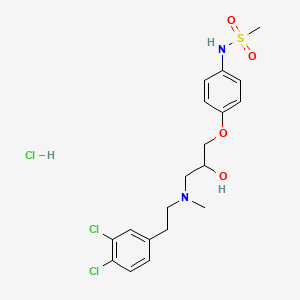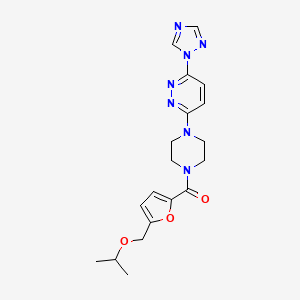![molecular formula C16H22ClN3O2 B2837016 N'-[2-(4-Chlorophenyl)-1-cyclopropylaminoethylidene]hydrazinecarboxylic acid tert-butyl ester CAS No. 1053657-43-4](/img/structure/B2837016.png)
N'-[2-(4-Chlorophenyl)-1-cyclopropylaminoethylidene]hydrazinecarboxylic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N’-[2-(4-Chlorophenyl)-1-cyclopropylaminoethylidene]hydrazinecarboxylic acid tert-butyl ester” is a chemical compound with a molecular weight of 323.82 . It is a beige solid at room temperature . The IUPAC name for this compound is "tert-butyl (2E)-2- [2- (4-chlorophenyl)-1- (cyclopropylamino)ethylidene]hydrazinecarboxylate" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C16H22ClN3O2/c1-16 (2,3)22-15 (21)20-19-14 (18-13-8-9-13)10-11-4-6-12 (17)7-5-11/h4-7,10,13,18-19H,8-9H2,1-3H3, (H,20,21)" . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis
This compound is a beige solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Crystal Structure
One study discusses the synthesis and crystal structure of a related compound, highlighting the importance of specific structural features for its potential applications. The research provides insights into the crystal structure determined by X-ray diffraction, showing how intermolecular hydrogen bonds contribute to its dimer formation. This study lays the groundwork for understanding the chemical's behavior and potential for further modification (Zou Xia, 2001).
Biological Activity
Another area of research focuses on the preparation of heterocyclic compounds with expected biological activities, utilizing derivatives of the chemical as precursors. These studies explore the antimicrobial and antifungal properties of the synthesized compounds, providing a basis for further investigation into their potential therapeutic uses (G. H. Sayed et al., 2003).
Insecticidal Evaluation
Research on N-oxalyl derivatives of tebufenozide, which share a structural similarity, evaluates their larvicidal activities. These studies aim to identify compounds with enhanced insecticidal properties compared to existing options, suggesting potential applications in pest control (Chunhui Mao et al., 2004).
Unexpected Chemical Reactions
An investigation into the hydrazination of certain esters revealed unexpected chemical reactions, such as C–S bond cleavage. This research not only contributes to the understanding of the compound's chemical behavior but also opens avenues for the synthesis of novel acyl hydrazides (N. Nordin et al., 2016).
Synthesis of Antimicrobial Agents
The synthesis of formazans from a Mannich base of a related compound demonstrates its application as an antimicrobial agent. These findings indicate the potential for developing new antimicrobial treatments based on the chemical's derivatives (P. Sah et al., 2014).
Safety And Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302+H312+H332; H315;H319;H335, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation and may cause respiratory irritation . The precautionary statements include P261; P302+P352; P280; P305 +P351+P338; P304+P340; P301+P312 .
Eigenschaften
IUPAC Name |
tert-butyl N-[[C-[(4-chlorophenyl)methyl]-N-cyclopropylcarbonimidoyl]amino]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O2/c1-16(2,3)22-15(21)20-19-14(18-13-8-9-13)10-11-4-6-12(17)7-5-11/h4-7,13H,8-10H2,1-3H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYCSXWSLZFQQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=NC1CC1)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[2-(4-Chlorophenyl)-1-cyclopropylaminoethylidene]hydrazinecarboxylic acid tert-butyl ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-bromo-4-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzenecarbonitrile](/img/structure/B2836933.png)
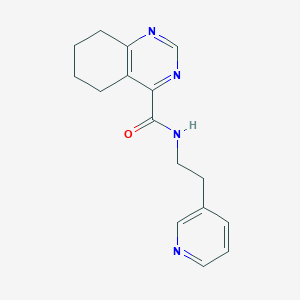
![4-chloro-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2836936.png)
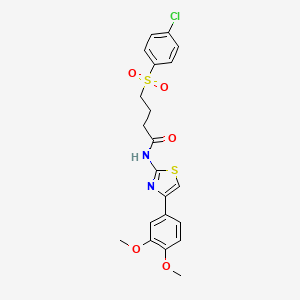
![2-{[4-(2-methylphenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole](/img/structure/B2836940.png)
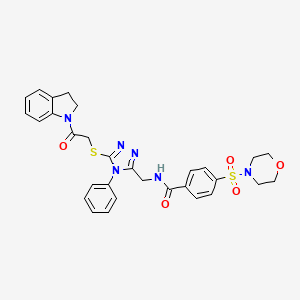
![2-Methyl-3-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]quinoxaline](/img/structure/B2836944.png)
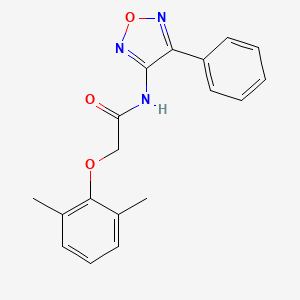
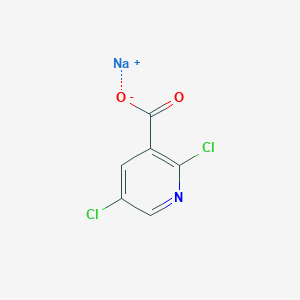
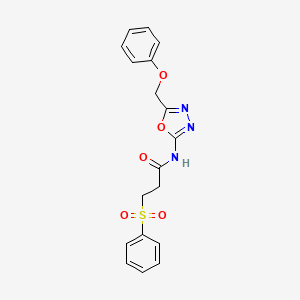
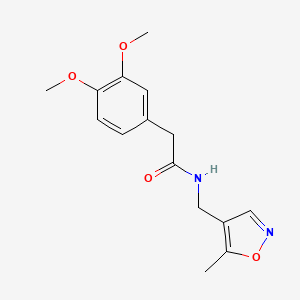
![N-[(2-chlorophenyl)methyl]-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2836952.png)
